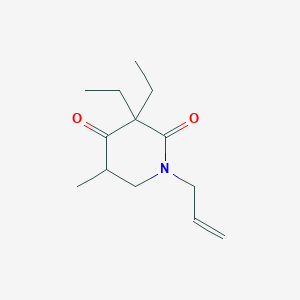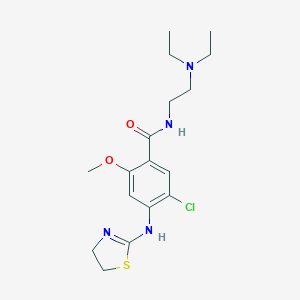
N,N,N'-Trifenil-p-fenilendiamina
Descripción general
Descripción
Synthesis Analysis
N,N,N'-Triphenyl-p-phenylenediamine and its derivatives can be synthesized through condensation reactions involving aromatic diamines and various compounds such as 4-fluoronitrobenzene, followed by catalytic or palladium-catalyzed reduction processes. These methods yield a variety of triphenylamine-containing aromatic polyamides and poly(amine amide)s with remarkable solubility and thermal stability, making them suitable for creating transparent, tough, and flexible films (Liou et al., 2002); (Liou & Chang, 2008).
Molecular Structure Analysis
The molecular structure of N,N,N'-Triphenyl-p-phenylenediamine derivatives demonstrates flexibility and a variety of coordination possibilities, as evidenced by crystallographic studies. These studies show the compound's ability to adopt cisoidal conformations around central phenylenediamine rings, indicating a high degree of structural adaptability for various applications (Daoudi et al., 2003).
Chemical Reactions and Properties
N,N,N'-Triphenyl-p-phenylenediamine and its derivatives undergo various chemical reactions, including electrochemical oxidation, which results in the formation of stable semiquinone and quinone-imine species. These reactions are crucial for the compound's application in electrochromic devices and materials (Santana et al., 2006); (Nematollahi & Maleki, 2009).
Physical Properties Analysis
The physical properties of N,N,N'-Triphenyl-p-phenylenediamine-based polymers are characterized by their excellent solubility in organic solvents, high thermal stability, and the ability to form films with good mechanical properties. These properties are attributed to the structural characteristics of the triphenylamine moiety, which enhances the materials' performance in various applications (Liou et al., 2002).
Chemical Properties Analysis
The chemical properties of N,N,N'-Triphenyl-p-phenylenediamine-based materials, particularly their electrochromic and photophysical behaviors, are significant for their use in electrochromic devices. These materials exhibit reversible electrochemical oxidation processes, leading to strong color changes. This electrochromic behavior, combined with their photophysical properties, makes them suitable for applications requiring high-performance electrochromic materials (Liou & Hsiao, 2005).
Aplicaciones Científicas De Investigación
Calidad del agua y salud humana
“N,N,N'-Trifenil-p-fenilendiamina” los derivados se han encontrado en el agua potable, lo que tiene implicaciones para la exposición humana Estos derivados pueden inducir hepatotoxicidad y alterar el metabolismo de los glucolípidos . Este descubrimiento es vital para evaluar los riesgos de exposición humana .
Tecnología de baterías
Este compuesto se ha utilizado en la síntesis de un nuevo material redox activo, poli(N,N'-difenil-p-fenilendiamina) (PDPPD), que se ha probado como material de cátodo para baterías de iones duales . PDPPD demostró voltajes operativos prometedores y capacidades gravimétricas prácticas decentes en semipilas de litio, sodio y potasio .
Aplicaciones biológicas
Los complejos basados en metales de rutenio y los ligandos de base de Schiff, que pueden incluir “this compound” , se están considerando para aplicaciones biológicas como antioxidantes, anticancerígenos y tratamientos antimicrobianos.
Litografía multifotónica
Los derivados de la trifenilamina, que incluyen “4-Anilinotrifenilamina” , se han sintetizado y probado como fotoiniciadores para la litografía multifotónica. Esta tecnología se utiliza para la impresión de microestructuras 3D con resolución submicrométrica .
Sondas fluorescentes
Se han desarrollado sondas fluorescentes moleculares pequeñas basadas en trifenilamina para el reconocimiento molecular . Estas sondas tienen aplicaciones en imágenes moleculares, química de materiales, biología y ciencia médica
Mecanismo De Acción
Target of Action
N,N,N’-Triphenyl-p-phenylenediamine, also known as 4-Anilinotriphenylamine, primarily targets redox-active amine groups . These groups play a crucial role in the compound’s function as a cathode material for dual-ion batteries .
Mode of Action
The compound interacts with its targets through a redox reaction . This interaction enables a theoretical specific capacity of 209 mA h g−1, which is much higher than that of all other materials of this family reported so far .
Biochemical Pathways
The compound affects the energy storage and release pathways in dual-ion batteries . The downstream effects include promising operating voltages of 3.5–3.7 V and decent practical gravimetric capacities of 97, 94, and 63 mA h g−1 in lithium, sodium, and potassium half-cells, respectively .
Pharmacokinetics
The compound demonstrates a high density of redox-active amine groups, contributing to its high specific capacity .
Result of Action
The molecular and cellular effects of the compound’s action are reflected in its performance in batteries. A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C (full charge and discharge takes 36 seconds only), which is, to the best of our knowledge, the highest battery capacity reported so far for such high current densities . The compound also showed promising stability reflected in 67% capacity retention after 5000 charge–discharge cycles .
Propiedades
IUPAC Name |
1-N,4-N,4-N-triphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQFHFNWMCLWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941378 | |
| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19606-98-5 | |
| Record name | N,N,N'-Triphenyl-4-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019606985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N'-Triphenyl-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N,N,N'-Triphenyl-p-phenylenediamine significant in the context of diphenylamine usage?
A1: N,N,N'-Triphenyl-p-phenylenediamine is a concerning impurity found in commercially available diphenylamine. This is particularly significant because research has shown that this specific impurity induces polycystic kidney disease in rats. [] This finding highlights the importance of purifying diphenylamine for applications where its purity is crucial, especially in research and manufacturing processes.
Q2: How is N,N,N'-Triphenyl-p-phenylenediamine formed in commercial diphenylamine?
A2: The research indicates that N,N,N'-Triphenyl-p-phenylenediamine can form during the heating of diphenylamine. [] This suggests that the impurity may arise as a byproduct during the production or storage of diphenylamine, particularly if exposed to elevated temperatures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)



